molecular formula C15H22N2O2 B7933544 (4-Methylamino-cyclohexyl)-carbamic acid benzyl ester

(4-Methylamino-cyclohexyl)-carbamic acid benzyl ester

Cat. No.: B7933544
M. Wt: 262.35 g/mol
InChI Key: XDCBEZOARUDTIU-UHFFFAOYSA-N
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Description

(4-Methylamino-cyclohexyl)-carbamic acid benzyl ester is a chemical compound with a unique structure that combines a cyclohexyl ring with a methylamino group and a carbamic acid benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylamino-cyclohexyl)-carbamic acid benzyl ester typically involves the reaction of 4-methylamino-cyclohexanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Methylamino-cyclohexyl)-carbamic acid benzyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce alcohols.

Scientific Research Applications

(4-Methylamino-cyclohexyl)-carbamic acid benzyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar structural motif and have comparable biological activities.

    4-Aminocoumarins: These compounds are also used in drug development and have similar chemical reactivity.

    Aristolochic acids: These naturally occurring compounds have similar structural skeletons and chemical properties.

Uniqueness

(4-Methylamino-cyclohexyl)-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

benzyl N-[4-(methylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-16-13-7-9-14(10-8-13)17-15(18)19-11-12-5-3-2-4-6-12/h2-6,13-14,16H,7-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCBEZOARUDTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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